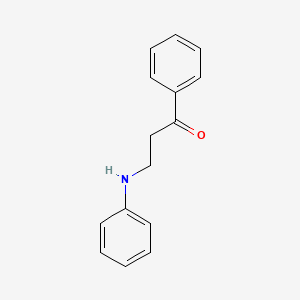

1-Phenyl-3-(phenylamino)propan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

2983-48-4 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3-anilino-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H15NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-10,16H,11-12H2 |

InChI Key |

UVQZZPLZMQGYNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Strategies for 1 Phenyl 3 Phenylamino Propan 1 One

Classical Mannich Reaction Approaches

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, including 1-Phenyl-3-(phenylamino)propan-1-one. byjus.com This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. byjus.comwikipedia.org

Three-Component Condensation Reactions

The most direct route for synthesizing this compound is the three-component condensation of acetophenone (B1666503), aniline (B41778), and an aldehyde, typically formaldehyde (B43269). byjus.comwikipedia.org This reaction assembles the final product in a single step by forming new C-C and C-N bonds. rsc.org The mechanism initiates with the formation of an iminium ion from aniline and formaldehyde, which is then attacked by the enol form of acetophenone. byjus.comwikipedia.org

The reaction conditions for these three-component condensations can vary, with different solvents and temperatures being employed to optimize the yield of this compound. The choice of reactants is crucial; for instance, using benzaldehyde (B42025) in place of formaldehyde would result in the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one.

Catalytic Variants (e.g., Lewis Acid, Ionic Liquid, Nanocatalysis)

To enhance the efficiency and sustainability of the Mannich reaction, various catalytic systems have been developed. These catalysts aim to improve reaction rates, yields, and selectivity while often allowing for milder reaction conditions. thaiscience.info

Lewis Acid Catalysis: Lewis acids are effective catalysts for the Mannich reaction. They activate the carbonyl group, facilitating the formation of the enol or enolate and the subsequent nucleophilic attack on the iminium ion. While specific examples focusing solely on this compound are part of broader studies, the general applicability of Lewis acids like hafnium(IV) triflate has been demonstrated for the synthesis of β-amino ketones. mdpi.com

Ionic Liquid Catalysis: Ionic liquids have gained attention as green reaction media and catalysts. thaiscience.infosciforum.net Their use can lead to high yields and easy separation and recycling of the catalyst. thaiscience.info For example, the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one, a derivative of the target compound, has been successfully accelerated in a supercritical carbon dioxide-ionic liquid hybrid system. rsc.orgresearchgate.net Task-specific ionic liquids, such as 4-(3-sulfopropyl) morpholinium hydrogen sulfate, have also been employed to catalyze the three-component Mannich reaction to produce various β-amino carbonyl compounds. thaiscience.info

Nanocatalysis: Nanocatalysts offer high surface area and reactivity, making them efficient for organic transformations. rsc.org Magnetic nanoparticles, for instance, have been used as recyclable catalysts in the synthesis of β-aminoketones through one-pot, three-component Mannich reactions. rsc.org These catalysts are easily separated from the reaction mixture using an external magnet, simplifying the workup process. rsc.org

Table 1: Comparison of Catalytic Variants for the Synthesis of β-Amino Ketones

| Catalyst Type | Example | Key Advantages |

| Lewis Acid | Hafnium(IV) triflate | Low catalyst loading, fast reaction rates. mdpi.com |

| Ionic Liquid | 4-(3-sulfopropyl) morpholinium hydrogen sulfate | Recyclable, mild reaction conditions, high yields. thaiscience.info |

| Nanocatalyst | Magnetic nanoparticles (e.g., Fe3O4@PEG-SO3H) | High efficiency, easy separation and recyclability. rsc.org |

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce the number of synthetic steps, energy consumption, and waste production. ccsenet.org The three-component Mannich reaction is inherently suited for a one-pot approach. asianpubs.org Various catalysts and reaction conditions have been developed to facilitate the efficient one-pot synthesis of β-amino ketones. nih.gov For instance, ammonium (B1175870) chloride has been shown to be an effective and inexpensive reagent for promoting the one-pot, three-component Mannich reaction in ethanol (B145695) at room temperature, leading to good to excellent yields of β-amino ketones. asianpubs.org Similarly, MgO/ZrO2 has been used as a reusable catalyst for the one-pot synthesis of these compounds. ccsenet.org

Alternative Synthetic Pathways

Beyond the classical Mannich reaction, other synthetic strategies have been employed to produce this compound and related β-amino ketones.

Aza-Michael Addition to α,β-Unsaturated Ketones

The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated ketone is a powerful alternative for the synthesis of β-amino ketones. rsc.org In the context of this compound, this would involve the addition of aniline to acrylophenone (B1666309) (phenyl vinyl ketone). This method is often considered more economical than the Mannich reaction. rsc.org The reaction involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ketone. The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with aniline derivatives can also lead to β-amino ketones. researchgate.net

Table 2: Aza-Michael Addition for β-Amino Ketone Synthesis

| Amine | α,β-Unsaturated Ketone | Product |

| Aniline | Acrylophenone | This compound |

| Aniline Derivatives | Chalcones | Substituted β-Amino Ketones |

Gold-Catalyzed Hydroamination of Propargylic Alcohols

A more recent and innovative approach involves the gold-catalyzed hydroamination of propargylic alcohols. nih.gov Gold catalysts are known for their ability to activate carbon-carbon multiple bonds towards nucleophilic attack. organic-chemistry.org This method allows for the synthesis of 3-aminoketones from propargylic alcohols and anilines through a rearrangement/hydroamination pathway. nih.gov This versatile approach can be controlled to selectively produce different products from the same starting materials. nih.gov While this method provides a novel route to β-amino ketones, its specific application to yield this compound would depend on the choice of propargylic alcohol.

Copper-Catalyzed Electrophilic Amination of Cyclopropanols

The synthesis of β-amino ketones, such as this compound, can be achieved through various modern synthetic strategies, including the copper-catalyzed electrophilic amination of cyclopropanols. mdpi.com This method represents a significant approach for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many amine-containing compounds. rsc.org While specific studies detailing the synthesis of this compound using this exact method are not extensively documented, the general applicability of this reaction to the formation of β-amino carbonyl compounds makes it a highly relevant and potential pathway.

The reaction mechanism generally involves the ring-opening of a cyclopropanol (B106826) substrate, facilitated by a copper catalyst. This is followed by an electrophilic amination step where an amine, in this case, aniline, is introduced to form the final β-amino ketone product. The versatility of this method allows for the construction of a diverse range of amines and their derivatives. rsc.org The use of copper as a catalyst is advantageous due to its relative abundance and lower toxicity compared to other transition metals, which is a consideration in designing more sustainable chemical processes. rsc.org

Detailed research into copper-catalyzed amination reactions highlights the potential for good functional group compatibility and mild reaction conditions, which are desirable attributes for complex molecule synthesis. nih.gov The development of this methodology is part of a broader effort to create efficient strategies for C-N bond formation, a fundamental transformation in organic chemistry. rsc.org

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly influenced by the twelve principles of green chemistry, which aim to make chemical processes more environmentally benign. skpharmteco.com These principles provide a framework for chemists to develop more sustainable methodologies from the molecular level upwards. researchgate.net

Several key green chemistry principles are particularly pertinent to the synthesis of β-amino ketones. These include the prevention of waste, the use of catalysts, and the design of energy-efficient processes. skpharmteco.combdu.ac.in For instance, the development of one-pot, three-component reactions, such as the Mannich reaction, to produce β-aminoketones is a prime example of waste reduction and increased atom economy. rsc.org

The application of green chemistry to the synthesis of β-amino ketones has been demonstrated through various innovative approaches:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com A protocol utilizing ceric ammonium nitrate (B79036) (CAN) as a catalyst in polyethylene (B3416737) glycol (PEG) 400 under microwave heating has been developed for the rapid synthesis of β-amino ketones. mdpi.com

Ultrasonic Approach : Sonication offers an eco-friendly and efficient method for chemical synthesis. rsc.org An uncomplicated ultrasonic approach has been used to produce chiral β-amino carbonyl compounds at room temperature under solvent-free conditions, leading to high yields and selectivity. rsc.org This method also allows for easy separation and reuse of the catalyst. rsc.org

Use of Greener Solvents and Catalysts : The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or PEG, is a core tenet of green chemistry. bdu.ac.in Furthermore, the use of recyclable nanocatalysts or biodegradable catalysts can significantly reduce the environmental impact of a synthesis. rsc.orgatiner.gr

Renewable Feedstocks : A long-term goal of green chemistry is the utilization of renewable raw materials instead of depleting fossil fuels. atiner.gr While not yet widely implemented for the synthesis of this specific compound, research into biomass-based starting materials is an active area of green chemistry. dokumen.pub

The following table summarizes some green chemistry approaches applicable to the synthesis of β-amino ketones:

| Green Chemistry Approach | Key Features | Potential Benefits for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. mdpi.com | Faster production, lower energy consumption. mdpi.com |

| Ultrasonic Synthesis | Room temperature, solvent-free conditions, catalyst reusability. rsc.org | Energy efficiency, reduced solvent waste, cost savings. rsc.org |

| Green Catalysts | Recyclable, biodegradable, or non-toxic catalysts. rsc.orgatiner.gr | Minimized catalyst waste and environmental harm. |

| Alternative Solvents | Use of water, PEG, or other benign solvents. bdu.ac.in | Reduced use and disposal of hazardous organic solvents. |

By integrating these principles into the design of synthetic routes for this compound, the chemical industry can move towards more sustainable and economically viable manufacturing processes. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1 Phenyl 3 Phenylamino Propan 1 One

Mechanistic Elucidation of Synthetic Pathways

The predominant synthetic route to 1-Phenyl-3-(phenylamino)propan-1-one is the Mannich reaction, a three-component condensation that provides a powerful method for forming β-amino carbonyl compounds. wikipedia.orgbyjus.com This reaction typically involves an enolizable ketone (acetophenone), a non-enolizable aldehyde (such as formaldehyde (B43269) or benzaldehyde), and a primary amine (aniline). adichemistry.comthermofisher.com

The crucial carbon-carbon bond in the synthesis of this compound is formed through the nucleophilic addition of an enolized ketone to an electrophilic iminium ion. nih.gov The mechanism proceeds in a stepwise fashion:

Enolization: Under the typically acidic conditions of the Mannich reaction, the ketone, acetophenone (B1666503), undergoes tautomerization to its more nucleophilic enol form. wikipedia.orgadichemistry.com This equilibrium is essential for activating the α-carbon of the ketone.

Nucleophilic Attack: The electron-rich enol form of acetophenone then attacks the electrophilic carbon of the pre-formed iminium ion (discussed in 3.1.2). byjus.com This step forges the new C-C bond, connecting the acetophenone moiety to the aminoalkyl group and creating the characteristic β-amino carbonyl backbone. nih.gov

The efficiency of this C-C bond formation can be significantly influenced by the choice of catalyst. Studies have investigated the use of ionic liquids, such as diethanolammonium chloroacetate, to promote the reaction under mild conditions.

Table 1: Effect of Catalyst Loading on the Mannich Reaction Yield

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

| [HDEA][ClAc] | 10 | Moderate |

| [HDEA][ClAc] | 15 | Moderate |

| [HDEA][ClAc] | 20 | 85 |

| [HDEA][Ac] | 20 | 80 |

This table is based on data for the reaction of aniline (B41778), benzaldehyde (B42025), and acetophenone, which yields a structurally analogous Mannich base. nih.gov

The carbon-nitrogen bond is established in the initial phase of the Mannich reaction, leading to the formation of a key electrophilic intermediate. adichemistry.com

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of the aldehyde (e.g., benzaldehyde). wikipedia.org This addition forms an unstable hemiaminal intermediate.

Dehydration and Iminium Ion Formation: The hemiaminal readily undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water. adichemistry.com This elimination step results in the formation of a resonance-stabilized Schiff base, which is then protonated to generate a highly electrophilic iminium ion. wikipedia.orgbyjus.com This iminium ion is the ultimate target for the nucleophilic attack by the enolized ketone, as described in the C-C bond formation step.

This sequence represents a classic example of nucleophilic addition to a carbonyl group followed by elimination, a fundamental pathway for C-N bond construction in organic synthesis. byjus.com

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the catalyzed Mannich reaction mechanism. For reactions catalyzed by organocatalysts like diethanolammonium chloroacetate, analysis suggests a hydrogen bonding-assisted mechanism. nih.gov

Further Chemical Reactivity and Derivatization

The structure of this compound, containing a ketone and a secondary amine, allows for a range of subsequent chemical transformations.

While specific studies on the oxidation of this compound are not extensively documented in readily available literature, the chemical nature of the molecule suggests several potential pathways based on the reactivity of its functional groups. The secondary amine is susceptible to oxidation, which could potentially lead to the formation of corresponding nitrones or imines, depending on the reagents and conditions employed. Furthermore, strong oxidizing agents could cleave the C-N bond or oxidize the methylene (B1212753) bridge adjacent to the carbonyl and amine groups. However, without specific experimental data, these pathways remain theoretical possibilities.

The reduction of the carbonyl group in β-amino ketones is a well-established and synthetically valuable transformation. This reaction converts the ketone into a secondary alcohol, yielding β-amino alcohol derivatives, which are of significant interest in medicinal chemistry. thermofisher.com

The reduction of this compound to 1-phenyl-3-(phenylamino)propan-1-ol can be achieved using various reducing agents.

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. For instance, the reduction of a similar compound, 1-phenyl-3-methylamino-1-propen-1-one, is successfully carried out using sodium borohydride in acetic acid. google.com

Catalytic Hydrogenation: Another powerful method is catalytic hydrogenation. Using catalysts like Raney Nickel under a hydrogen atmosphere can efficiently reduce the ketone to the corresponding alcohol. google.com This method is often preferred in industrial settings for its efficiency and cleaner workup.

Table 2: Common Reduction Methods for β-Amino Ketones

| Reducing Agent/Method | Reactant Functional Group | Product Functional Group | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Acetic Acid or Alcoholic Solvent |

| Catalytic Hydrogenation (e.g., Raney Ni) | Ketone | Secondary Alcohol | H₂ gas (0.3–1.5 MPa), 25–80 °C |

This reduction is a key step in modifying the structure and potential biological activity of the parent compound.

Substitution Reactions

While specific literature detailing substitution reactions directly on this compound is not extensively documented in readily available literature, the chemical structure of the compound, featuring a secondary amine and enolizable protons alpha to the carbonyl group, suggests a high potential for various substitution reactions. The reactivity is generally inferred from the well-established chemistry of β-aminoketones and secondary amines.

The primary sites for substitution are the nitrogen atom of the phenylamino (B1219803) group and the carbon atom adjacent to the carbonyl group (α-carbon).

N-Substitution Reactions:

The nitrogen atom of the secondary amine moiety is nucleophilic and is expected to readily undergo substitution reactions with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions would lead to the formation of the corresponding tertiary amine. The base is required to deprotonate the nitrogen, increasing its nucleophilicity.

N-Acylation: Treatment with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) would yield the corresponding N-acyl derivative, an amide. This reaction typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

α-Carbon Substitution Reactions:

The presence of the carbonyl group makes the protons on the α-carbon (C2) acidic and thus removable by a suitable base. The resulting enolate ion is a powerful nucleophile and can react with a variety of electrophiles.

α-Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-proton can be abstracted to form an enolate, which can then be alkylated by reacting with an alkyl halide. This would introduce an alkyl group at the C2 position.

α-Halogenation: Under acidic or basic conditions, the α-carbon can be halogenated. For instance, reaction with bromine in acetic acid would likely lead to the formation of 2-bromo-1-phenyl-3-(phenylamino)propan-1-one.

These predicted reactions are fundamental transformations for β-aminoketones and represent plausible, though not explicitly cited for this specific molecule, pathways for its functionalization.

Role as a Synthetic Building Block for Complex Molecules

This compound is a versatile precursor in organic synthesis, primarily utilized for the construction of various heterocyclic systems and as an intermediate in the synthesis of pharmaceutically relevant molecules. Its bifunctional nature, containing both a ketone and an amino group, allows for a range of cyclization and condensation reactions.

Synthesis of Heterocyclic Compounds:

The compound serves as a key starting material for synthesizing important heterocyclic scaffolds like quinolines and pyrazoles through cyclocondensation reactions.

Quinolines: this compound can be converted into 4-phenylquinoline. This transformation is a type of intramolecular cyclization followed by dehydration and oxidation. Under acidic conditions, the ketone can enolize, and the aniline ring can act as a nucleophile, attacking the enol or enol ether intermediate, leading to the formation of the quinoline (B57606) core after elimination of water and subsequent aromatization.

Pyrazoles: By reacting this compound with hydrazine (B178648) or its derivatives, substituted pyrazoles can be synthesized. The reaction proceeds via the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the β-carbon, leading to the elimination of aniline and the formation of the stable aromatic pyrazole (B372694) ring.

The following table summarizes these representative transformations:

| Starting Material | Reagent(s) | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Acid catalyst (e.g., H₂SO₄), heat | Quinoline (e.g., 4-Phenylquinoline) | Intramolecular Cyclization / Dehydration / Oxidation |

| This compound | Hydrazine (NH₂NH₂) or substituted hydrazines | Pyrazole | Cyclocondensation / Elimination |

Synthesis of Pharmaceutical Precursors:

Beyond heterocycles, this compound is a precursor for acyclic molecules that are themselves important pharmaceutical intermediates. A key transformation is the reduction of the ketone functionality.

Precursor to 3-Amino-1-phenylpropan-1-ol (B18842) Derivatives: The carbonyl group of this compound can be stereoselectively or non-stereoselectively reduced using various reducing agents (e.g., sodium borohydride) to yield the corresponding amino alcohol, 1-phenyl-3-(phenylamino)propan-1-ol. This amino alcohol scaffold is a crucial component in the synthesis of several antidepressant drugs. For instance, derivatives of 3-amino-1-phenylpropan-1-ol are key intermediates in the synthesis of fluoxetine.

This role highlights the compound's utility in providing the core structure for molecules with significant biological activity.

Computational and Theoretical Chemistry Studies of 1 Phenyl 3 Phenylamino Propan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems, such as molecules. Calculations for compounds structurally similar to 1-Phenyl-3-(phenylamino)propan-1-one have been effectively performed using DFT methods, commonly with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311G(d,p), to predict a wide array of molecular properties. tandfonline.comjournalwjarr.com

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For analogous compounds, this process is typically carried out using DFT calculations. journalwjarr.com The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

For a related compound, 1,3-diphenyl-3-(phenylamino)propan-1-one, quantum chemical calculations have been performed using the B3LYP method with the 6-311G(d,p) basis set to determine its optimized geometry. journalwjarr.com These calculations are fundamental for accurately predicting other molecular properties.

Table 1: Selected Optimized Geometrical Parameters of a Related Mannich Base (Data adapted from studies on a structurally similar compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.23 |

| C-N | ~1.45 |

| C-C (aliphatic) | ~1.53 |

| C-N-C (angle) | ~120° |

| O=C-C (angle) | ~121° |

Note: The values presented are typical and may vary slightly depending on the specific derivative and computational method.

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. rsc.orgyoutube.com

In studies of similar β-aminoketones, the HOMO is often localized on the phenylamino (B1219803) group, indicating this region is prone to electrophilic attack. Conversely, the LUMO is typically centered on the phenylpropan-1-one moiety, suggesting this area is susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical hardness. journalwjarr.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Derivative (Illustrative data from a computational study on a related compound)

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding description of a molecule. It examines charge transfer and intramolecular interactions by analyzing the delocalization of electron density between occupied Lewis-type NBOs (bonds or lone pairs) and formally unoccupied non-Lewis NBOs (antibonding or Rydberg orbitals). tandfonline.com

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are used to predict the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Fukui functions are employed to identify the local reactivity of different atomic sites within a molecule, indicating susceptibility to nucleophilic, electrophilic, or radical attack. tandfonline.comresearchgate.net

For a related dihydroxyphenyl derivative, these descriptors were calculated to understand its reactivity profile. tandfonline.com The Fukui functions help in pinpointing the specific atoms that are most likely to participate in chemical reactions.

Table 3: Global Reactivity Descriptors for a Related Compound (Representative values from a DFT study on a similar molecule)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.5 |

| Hardness (η) | 2.3 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.68 |

Computational methods can predict various thermochemical properties, such as the heat of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the thermodynamics of chemical reactions involving the compound. For instance, the adsorption process of this compound on a steel surface has been shown to be a spontaneous and endothermic reaction. researchgate.net

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical chemical shifts for a dihydroxyphenyl derivative of the title compound have shown good agreement with experimental values. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This analysis helps to understand the electronic transitions occurring within the molecule. For a related compound, the calculated UV-Vis absorbance was compared with experimental data. tandfonline.com

IR Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) spectrum can be calculated using DFT. These theoretical spectra are valuable for assigning the vibrational modes observed in experimental IR spectra. For instance, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a related structure, shows a characteristic C=O bond stretch around 1663 cm⁻¹. mdpi.com Computational studies on similar molecules have been used to simulate their vibrational frequencies. journalwjarr.com

Table 4: Predicted Spectroscopic Data for Related Compounds (Illustrative data based on computational studies of similar molecules)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift | ~198 ppm |

| ¹H NMR | N-H Chemical Shift | ~4.5-5.5 ppm |

| UV-Vis | λmax | ~250-300 nm |

| IR | C=O Stretching Frequency | ~1670-1690 cm⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. googleapis.com For a series of compounds like derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent molecules.

Correlation of Physicochemical Parameters with Activity

The foundation of a QSAR model lies in correlating the physicochemical properties of a molecule with its activity. googleapis.com These properties, known as molecular descriptors, quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic characteristics. For this compound and its analogues, key parameters would include:

Lipophilicity: Represented by LogP (the logarithm of the partition coefficient between octanol and water), this parameter is crucial for a molecule's ability to cross cell membranes. Variations in substituents on the phenyl rings would significantly alter the LogP value.

Electronic Effects: The Hammett constant (σ) can quantify the electron-donating or electron-withdrawing nature of substituents. The electronic properties of the phenylamino and benzoyl groups are critical for molecular interactions, and modifications can modulate binding affinity to a biological target.

Steric Parameters: Descriptors like molar refractivity (MR) or Taft's steric parameter (Es) account for the size and shape of the molecule. The bulkiness of substituents can influence how well the molecule fits into a receptor's active site.

A hypothetical correlation study might involve synthesizing a series of derivatives of this compound with different substituents on the phenyl rings and measuring their biological activity (e.g., IC50). These data would then be correlated with the calculated physicochemical parameters.

Molecular and Mechanistic Applications of 1 Phenyl 3 Phenylamino Propan 1 One

Mechanistic Studies of Biological Interactions (in vitro)

The in vitro biological activities of 1-phenyl-3-(phenylamino)propan-1-one and its analogs are multifaceted, encompassing enzyme inhibition, modulation of cellular pathways, antimicrobial effects, and antioxidant properties. These activities are intrinsically linked to the specific molecular architecture of the compounds, which facilitates interactions with various biological targets.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, indicating their potential as therapeutic agents. The mechanisms of inhibition are diverse and target-specific, often involving competitive or mixed-type inhibition.

Cyclooxygenase-2 (COX-2): A series of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives have been synthesized and evaluated as selective COX-2 inhibitors. In vitro COX-1 and COX-2 inhibition assays revealed that many of these compounds exhibit high selectivity for COX-2, with IC50 values in the potent 0.20-0.35 µM range researchgate.net. Molecular modeling studies suggest that these compounds bind to the COX-2 active site in a manner similar to known inhibitors, with specific moieties inserting into the secondary pocket of the enzyme researchgate.net.

Tubulin Polymerization: While direct studies on this compound are limited, related benzophenone derivatives have been investigated as tubulin polymerization inhibitors nih.govrsc.org. These compounds have been shown to induce G2/M phase arrest and apoptosis in cancer cells by disrupting microtubule dynamics rsc.org. The mechanism often involves binding to the colchicine site on β-tubulin, thereby preventing the formation of the mitotic spindle mdpi.commdpi.com.

Influenza Neuraminidase: The development of influenza neuraminidase inhibitors is a critical area of antiviral research nih.gov. Although specific studies on this compound are not readily available, the broader class of compounds with similar structural motifs has been explored. For instance, furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, with preliminary mechanistic studies suggesting they inhibit virus replication at early stages researchgate.net. These findings highlight the potential for structurally related compounds to interfere with viral entry and release.

Chikungunya nsP2 Protease: The Chikungunya virus (CHIKV) nsP2 protease is an essential enzyme for viral replication and a key target for antiviral drug development. While direct inhibition by this compound has not been reported, the core structure is relevant to the design of potential inhibitors.

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are crucial for the management of Alzheimer's disease. Research into novel AChE inhibitors has included a wide range of chemical scaffolds. Derivatives of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one have demonstrated potent and selective inhibition of AChE nih.gov. For example, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride exhibited an IC50 of 6.8 nM for AChE inhibition nih.gov. Additionally, 3-aryl-1-phenyl-1H-pyrazole derivatives have shown good AChE inhibitory activity in the nanomolar to low micromolar range researchgate.net.

Cytochrome P450 3A4 (CYP3A4): Cytochrome P450 enzymes, particularly CYP3A4, are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions nih.govnih.gov. Mechanism-based inhibition of CYP3A4 involves the formation of reactive metabolites that covalently bind to the enzyme, leading to its inactivation nih.gov. While specific data on this compound is scarce, compounds with tertiary amine functions are known to be potential mechanism-based inhibitors of CYP3A4 nih.gov.

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme | Compound Class | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1,3-diphenyl-3-(phenylamino)propan-1-ones | Selective Inhibition | IC50 values in the 0.20-0.35 µM range with high selectivity indexes. researchgate.net |

| Tubulin Polymerization | Benzophenone derivatives | Inhibition of assembly | Induces G2/M phase arrest and apoptosis by binding to the colchicine site. nih.govrsc.orgmdpi.commdpi.com |

| Influenza Neuraminidase | Furan-carboxamide derivatives | Inhibition of replication | Potent inhibitors of H5N1 influenza A virus, acting at early stages of replication. nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives | Potent and Selective Inhibition | IC50 values as low as 6.8 nM. nih.gov |

Modulation of Cellular Pathways at the Molecular Level

The cytotoxic effects of this compound derivatives against cancer cells are often mediated by their ability to modulate critical cellular pathways, leading to apoptosis and cell cycle arrest.

Apoptosis Induction: Structurally related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have been shown to induce apoptosis in cancer cells nih.gov. The proposed mechanism for some derivatives involves the blockade of estrogen receptors, similar to tamoxifen nih.gov. Studies on 2-phenylamino-3-acyl-1,4-naphthoquinones have revealed their ability to modulate the expression of genes involved in apoptosis, such as Bcl-2 nih.gov. The generation of reactive oxygen species (ROS) is another mechanism by which related quinone compounds can induce apoptotic cell death mdpi.com.

Cell Cycle Regulation: Phenylaminonaphthoquinone derivatives have been observed to affect the expression of genes involved in cell cycle regulation, such as CDC25A and TP53 nih.gov. By interfering with these key regulators, these compounds can halt the progression of the cell cycle, preventing cancer cell proliferation nih.gov. For instance, one derivative was found to significantly decrease the expression of mTOR, a key regulator of tumor metabolism and cell growth, suggesting a potential mechanism for its antiproliferative activity nih.gov.

Antimicrobial Activity Mechanisms (in vitro)

The antimicrobial properties of compounds related to this compound are attributed to several mechanisms that disrupt essential microbial functions.

The antimicrobial activity of polyphenolic compounds, which share structural similarities with the subject compound, is influenced by their chemical structure, including the number and position of hydroxyl and other substituent groups mdpi.com. Proposed mechanisms of action for related compounds like phenylaminonaphthoquinones include the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptotic-like cell death in microbes mdpi.com. Other potential mechanisms involve the inhibition of key microbial enzymes and the disruption of the cell membrane, leading to the leakage of intracellular components mdpi.com.

Antioxidant Activity Mechanisms

The antioxidant potential of this compound and its analogs is linked to their ability to scavenge free radicals and participate in charge transfer reactions.

Charge Transfer Complex Formation: While not directly studied for this compound, related phenylaminonaphthoquinones have been shown to form intermolecular charge transfer (CT) complexes mdpi.com. This phenomenon can enhance the reactivity of the molecule and may contribute to its biological activities, including antioxidant effects.

Mechanistic Aspects of Corrosion Inhibition

This compound (PPAPO) has been identified as an effective corrosion inhibitor, particularly for steel in acidic environments. Its protective action is primarily due to its ability to adsorb onto the metal surface and form a protective barrier.

Adsorption Behavior and Surface Interaction Mechanisms

The corrosion inhibition efficiency of PPAPO is directly related to its adsorption characteristics on the metal surface. This process involves the formation of a protective film that isolates the metal from the corrosive medium.

Chemisorption: The adsorption of PPAPO on steel surfaces is predominantly governed by chemisorption. This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms of the PPAPO molecule and the vacant d-orbitals of the iron atoms on the steel surface. This strong chemical interaction leads to the formation of a stable, protective layer. The adsorption process has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters suggest that the adsorption is a spontaneous and endothermic process.

Table 2: Corrosion Inhibition and Adsorption Characteristics of this compound (PPAPO) on Steel

| Parameter | Observation | Implication |

|---|---|---|

| Inhibition Efficiency | Increases with increasing PPAPO concentration. | Greater surface coverage and enhanced protection. |

| Adsorption Isotherm | Follows Langmuir adsorption model. | Monolayer adsorption on the steel surface. |

| Adsorption Mechanism | Primarily chemisorption. | Strong, stable protective film formation through coordinate bonding. |

| Thermodynamics of Adsorption | Spontaneous and endothermic process. | Favorable adsorption at the studied temperatures. |

Protective Film Formation Mechanisms on Metal Surfaces

This compound (PPAPO) has been identified as an effective corrosion inhibitor, particularly for steel in acidic environments commonly found in the oil and gas industry. royalsocietypublishing.orgresearchgate.net Its efficacy stems from its ability to adsorb onto the metal surface, forming a dense protective film that mitigates corrosion.

The primary mechanism involves the chemical adsorption (chemisorption) of the PPAPO molecule onto the steel surface. researchgate.netnih.gov This process is facilitated by the presence of nitrogen and oxygen heteroatoms and π-electrons from the phenyl rings in the molecule's structure. These features allow the molecule to donate electrons to the unoccupied d-orbitals of iron atoms on the steel surface, creating strong coordinate bonds. researchgate.net This interaction is consistent with the Langmuir adsorption isotherm model, indicating the formation of a monolayer film on the metal. researchgate.netnih.gov

The resulting protective layer acts as a physical barrier, isolating the metal from the corrosive medium. royalsocietypublishing.org Furthermore, the film increases the charge transfer resistance at the metal-solution interface, which effectively prevents the electrochemical reactions responsible for corrosion. researchgate.netnih.gov Studies have shown that PPAPO functions as a mixed-type inhibitor, meaning it suppresses both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. royalsocietypublishing.orgresearchgate.net

Research has demonstrated a significant synergistic effect when PPAPO is combined with inorganic compounds like sodium tungstate (B81510) (Na₂WO₄). royalsocietypublishing.orgresearchgate.net This combination leads to the formation of a more dense and stable protective film, substantially enhancing the corrosion inhibition efficiency. royalsocietypublishing.org In a 0.5 M HCl solution, the inhibition efficiency for N80 steel was reported to be as high as 96.65% when a mixture of PPAPO and Na₂WO₄ was used. royalsocietypublishing.orgresearchgate.netnih.gov Scanning electron microscopy (SEM) analysis confirms that in the presence of the inhibitor, the steel surface is significantly smoother and less damaged compared to the uninhibited surface. royalsocietypublishing.org

| Inhibitor System | Environment | Maximum Inhibition Efficiency (%) | Adsorption Model | Inhibition Type |

|---|---|---|---|---|

| PPAPO with Na₂WO₄ | 0.5 M HCl | 96.65 | Langmuir | Mixed-Type |

Role as a Precursor in Diverse Organic Synthesis

The chemical structure of this compound, characterized by a β-aminoketone framework, makes it a highly useful intermediate in the synthesis of more complex molecules. Its ketone and amine functionalities serve as reactive handles for a wide range of organic transformations.

β-Amino alcohols are crucial structural motifs present in numerous biologically active compounds and are valuable chiral auxiliaries in asymmetric synthesis. growingscience.com The conversion of a β-aminoketone like this compound to a β-amino alcohol is a straightforward and common synthetic transformation. This is typically achieved through the reduction of the carbonyl (ketone) group to a secondary alcohol.

This reduction can be accomplished using various reducing agents. Common methods include catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over the stereochemistry of the resulting alcohol, which is particularly important in pharmaceutical synthesis. This transformation yields 1-phenyl-3-(phenylamino)propan-1-ol, a vicinal amino alcohol that serves as a building block for more complex molecules, including potential pharmaceutical agents. google.comgoogle.com The synthesis of β-amino alcohols via the ring-opening of epoxides with amines is another prevalent method, highlighting the importance of this structural class in organic chemistry. researchgate.netscirp.org

β-Amino acids are fundamental components of numerous natural products, drugs, and peptidomimetics, where their inclusion can enhance metabolic stability. nih.govnih.gov The β-aminoketone structure of this compound provides a template for the synthesis of β-amino acids, specifically 3-amino-3-phenylpropionic acid derivatives.

While multiple strategies exist for β-amino acid synthesis, such as the Rodionov reaction or conjugate additions, a β-aminoketone precursor can be converted to the corresponding β-amino acid through oxidation of the ketone functionality. illinois.edunih.gov This transformation requires methods that can selectively oxidize the ketone to a carboxylic acid without affecting other parts of the molecule. This pathway underscores the utility of this compound as a starting material for valuable pharmaceutical building blocks like (S)-3-amino-3-phenylpropionic acid, a key precursor in the synthesis of potent selective serotonin reuptake inhibitors (SSRIs). nih.gov

Lactams, particularly β-lactams, are a cornerstone of medicinal chemistry, most notably as antibiotics. nih.gov The structure of this compound is well-suited for the construction of various heterocyclic rings, including lactams. Through intramolecular cyclization reactions, the β-amino ketone can be converted into different lactam structures. For example, after appropriate functional group manipulation, the amine and a derivative of the ketone could undergo condensation to form a γ-lactam or δ-lactam. researchgate.net

Furthermore, the reactive ketone and amine groups can participate in condensation reactions with other molecules to form a wide array of heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoles or pyridazinones, while reaction with hydroxylamine could lead to isoxazoles. The benzoylethyl moiety within this compound is a known pharmacologically valuable counterpart in the synthesis of functionalized heterocyclic systems like dipyrazoles. mdpi.com This versatility makes it a valuable precursor for generating libraries of heterocyclic compounds for drug discovery. nih.gov

The ability of this compound to serve as a precursor for β-amino alcohols, β-amino acids, and various heterocyclic compounds places it as a key starting material for the development of diverse pharmaceutical scaffolds. google.comnih.govnih.gov Many FDA-approved drugs and clinical candidates are based on these core structures.

For example, β-amino alcohols are precursors to drugs such as fluoxetine. google.com β-Amino acids are integral to the structure of anticancer agents like Taxol. mdpi.com The β-lactam ring is the defining feature of penicillin and cephalosporin antibiotics. nih.gov Moreover, structurally similar compounds to this compound, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have been investigated as cytotoxic agents against breast cancer cell lines. nih.gov The inherent chemical reactivity and the established biological relevance of its derivatives make this compound a valuable platform for medicinal chemistry research and the development of new therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Effects on Reactivity and Molecular Interactions

The reactivity and interaction profile of 1-Phenyl-3-(phenylamino)propan-1-one can be systematically modulated by introducing various functional groups onto its aromatic rings. These substituents alter the electron density distribution across the molecule, thereby influencing its behavior in chemical reactions and its ability to form non-covalent bonds with other molecules.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, when placed on either the 1-phenyl or the N-phenyl ring, decrease the electron density of the aromatic system. This modification can render the carbonyl carbon more electrophilic and potentially increase the acidity of the α-protons, affecting its reactivity in base-catalyzed reactions. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density. An increase in electron density on the N-phenyl ring, for example, enhances the nucleophilicity of the nitrogen atom.

In the context of molecular interactions, these substituents play a crucial role in the formation of hydrogen bonds, pi-pi stacking, and van der Waals forces. For instance, a substituent capable of acting as a hydrogen bond acceptor (e.g., a methoxy group) can introduce new interaction points with a biological target.

Research on analogous structures, such as 1,3-diphenyl-3-(phenylamino)propan-1-ones, has demonstrated that lipophilic and electron-donating substituents have a critical influence on their biological activity. researchgate.net This suggests that modifications enhancing lipophilicity (e.g., adding alkyl or halogen groups) or increasing electron density can significantly impact how the molecule interacts with biological systems, such as enzyme active sites or receptors. researchgate.net Molecular modeling studies of similar compounds have shown that specific interactions, like hydrogen bonds with amino acid residues (e.g., Asp351) and pi-pi stacking with aromatic residues (e.g., Phe404), are essential for binding affinity. nih.gov

| Substituent (Position) | Type | Predicted Effect on Reactivity | Potential Impact on Molecular Interactions |

|---|---|---|---|

| 4'-Nitro (-NO₂) | Electron-Withdrawing | Increases electrophilicity of the carbonyl carbon. | Can act as a hydrogen bond acceptor. |

| 4'-Methoxy (-OCH₃) | Electron-Donating | Decreases electrophilicity of the carbonyl carbon. | Can act as a hydrogen bond acceptor; increases lipophilicity. |

| 4-Chloro (-Cl) on N-phenyl | Electron-Withdrawing (Inductive), Lipophilic | Decreases nucleophilicity of the amino nitrogen. | Increases lipophilicity and potential for halogen bonding. |

| 4-Methyl (-CH₃) on N-phenyl | Electron-Donating (Inductive/Hyperconjugation) | Increases nucleophilicity of the amino nitrogen. | Increases lipophilicity and van der Waals interactions. |

Stereochemical Influence on Synthetic Pathways and Biological Activity

The structure of this compound contains a chiral center at the C3 carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Phenyl-3-(phenylamino)propan-1-one and (S)-1-Phenyl-3-(phenylamino)propan-1-one. This stereochemical feature has profound implications for both its synthesis and its biological function.

From a synthetic perspective, the preparation of a single enantiomer requires asymmetric synthesis strategies. For related β-aminoketones, methods such as ruthenium-catalyzed asymmetric transfer hydrogenation have been developed to produce chiral γ-secondary amino alcohols with high yields and excellent enantioselectivity (up to 99% enantiomeric excess). These methods often involve the stereoselective reduction of the ketone or the asymmetric formation of the C-N bond, highlighting the advanced synthetic control needed to access stereochemically pure versions of this scaffold.

The stereochemistry of a molecule is widely recognized as a pivotal factor in its biological activity. The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a fundamental principle in pharmacology. Generally, one enantiomer (the eutomer) will exhibit significantly higher potency than the other (the distomer) because it can achieve a more precise three-dimensional fit with its biological target. This stereospecificity can affect not only target binding but also a compound's absorption, distribution, and metabolism.

| Enantiomer | Target Affinity (IC₅₀) | Rationale for Difference |

|---|---|---|

| (R)-1-Phenyl-3-(phenylamino)propan-1-one | Lower Value (Higher Potency) | Optimal three-point binding to the chiral active site of a target protein. |

| (S)-1-Phenyl-3-(phenylamino)propan-1-one | Higher Value (Lower Potency) | Suboptimal or sterically hindered fit within the same active site. |

Conformational Analysis and its Correlation with Molecular Function

The this compound molecule possesses several single bonds around which rotation can occur, specifically in the propane (B168953) backbone (C1-C2, C2-C3, and C3-N bonds). This rotational freedom allows the molecule to adopt a multitude of different three-dimensional shapes, or conformations. The specific conformation a molecule adopts is critical for its function, particularly its ability to bind to a biological target.

Conformational analysis, typically performed using computational chemistry methods like Density Functional Theory (DFT) or molecular mechanics, can identify the low-energy, most probable conformations of the molecule. These studies can determine the preferred spatial arrangement of the phenyl rings, the carbonyl group, and the amino group. For a molecule to bind effectively to a receptor, it must adopt a conformation that is complementary to the shape of the binding site—the "bioactive conformation."

Molecular docking simulations are a powerful tool for exploring this relationship. In studies of structurally similar molecules, such as 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, docking into the active site of estrogen receptor alpha revealed the importance of specific conformations for activity. nih.gov These studies showed that the molecule orients itself so that its tertiary amine side chain can form a crucial hydrogen bond with an aspartate residue (Asp351), while a phenyl ring engages in a pi-pi interaction with a phenylalanine residue (Phe404). nih.gov The flexible propanone chain allows the molecule to adopt the necessary shape to achieve these optimal interactions. Therefore, the conformational flexibility of this compound is intrinsically linked to its molecular function, as it dictates the molecule's ability to present the correct pharmacophoric features to a biological target.

| Type of Interaction | Molecular Group Involved | Potential Interacting Partner (in a Receptor) |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH-) | Carbonyl oxygen, Aspartate, Glutamate |

| Hydrogen Bonding | Carbonyl group (C=O) | Amide protons, Arginine, Histidine |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Alkyl chain (-CH₂-CH₂-) and Phenyl rings | Leucine, Isoleucine, Valine, Alanine |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods for Structural Confirmation and Electronic Structure Probing

Spectroscopy is a cornerstone in the analysis of 1-Phenyl-3-(phenylamino)propan-1-one, providing definitive evidence of its structural integrity and electronic configuration.

While specific experimental NMR spectra for this compound are not widely reported in the surveyed literature, the expected signals can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two phenyl rings would produce complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The aliphatic chain protons would appear as two methylene (B1212753) groups (-CH₂-) and one methine group (-CH-). These would likely present as triplets or more complex multiplets due to coupling with each other and the adjacent N-H proton. The secondary amine proton (N-H) would appear as a broad singlet or a multiplet, depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon (expected in the δ 195-205 ppm region), the aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the propane (B168953) backbone (typically in the δ 40-60 ppm range).

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. Experimental data confirms the presence of its defining structural features. nih.gov A strong absorption band observed at 1688.66 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration. nih.gov The secondary amine group is identified by the N-H stretching vibration, which appears at 3438.98 cm⁻¹. nih.gov Furthermore, the presence of the two benzene (B151609) rings is confirmed by skeletal stretching vibrations, which typically yield four bands around 1450, 1500, 1585, and 1600 cm⁻¹. nih.gov

Interactive Table: Key FT-IR Data for this compound

| Vibrational Mode | Absorption Band (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3438.98 | Secondary Amine |

| C=O Stretch | 1688.66 | Ketone |

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by absorptions from the phenyl rings and the carbonyl group. The aromatic systems would give rise to intense π→π* transitions, typically below 300 nm. The carbonyl group's n→π* transition, which is formally forbidden and thus weaker, would be expected at a longer wavelength, potentially overlapping with the aromatic bands. Specific experimental λmax values for this compound are not detailed in the available literature.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₅H₁₅NO, corresponding to a monoisotopic mass of approximately 225.12 Da. In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 225.

Common fragmentation pathways for such β-aminoketones would include:

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbonyl group, leading to fragments such as the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Cleavage adjacent to the nitrogen atom: Fission of the C-C or C-N bonds next to the amine group, which can lead to a variety of charged fragments.

Detailed experimental mass spectra for this specific compound have not been identified in the reviewed sources.

Electrochemical Techniques for Mechanistic Studies (e.g., Adsorption Behavior)

Electrochemical methods have been effectively employed to study the mechanistic behavior of this compound (PPAPO), particularly its role as a corrosion inhibitor for N80 steel in acidic environments. nih.gov These studies indicate that PPAPO functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

The adsorption of the inhibitor on the steel surface is a critical aspect of its function. Research has shown that its adsorption behavior is well-described by the Langmuir adsorption model. nih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface. The inhibition process is primarily attributed to chemisorption, where strong chemical bonds form between the inhibitor molecules and the steel surface. nih.gov Thermodynamic analysis of the adsorption process reveals it to be spontaneous and endothermic. nih.gov

Table: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-anilino-1-phenylpropan-1-one; PPAPO |

Microscopic Techniques for Surface Analysis (e.g., SEM for thin film formation)

The surface morphology and the formation of thin films of this compound, also known as PPAPO, have been investigated, particularly in the context of its application as a corrosion inhibitor. nih.govroyalsocietypublishing.org Scanning Electron Microscopy (SEM) is a key technique employed to visualize the surface of materials at a microscopic level, providing direct evidence of film formation and its protective qualities. nih.govroyalsocietypublishing.org

In studies investigating the corrosion inhibition properties of PPAPO on N80 steel in a hydrochloric acid solution, SEM analysis was performed to compare the surface of the steel before and after the application of the inhibitor. nih.govroyalsocietypublishing.org The results indicated that in the absence of the inhibitor, the steel surface undergoes significant damage due to the corrosive environment. nih.govroyalsocietypublishing.org However, upon introduction of this compound, a protective inhibition film forms on the steel surface. nih.govroyalsocietypublishing.org This film acts as a barrier, preventing the corrosive medium from reaching the metal surface, thereby reducing the corrosion rate. nih.govroyalsocietypublishing.org

The formation of this inhibition film is a critical aspect of the compound's function. The adsorption of this compound molecules onto the metal surface leads to the creation of a stable, protective layer. nih.govroyalsocietypublishing.org SEM imaging provides qualitative evidence of the effectiveness of this film by showing a smoother, less damaged surface compared to the uninhibited metal. nih.govroyalsocietypublishing.org

Detailed research findings from these studies highlight the synergistic effect when this compound is used in conjunction with other substances, such as Na2WO4. nih.govroyalsocietypublishing.org This combination has been shown to enhance the protective film's properties, leading to a higher inhibition efficiency. nih.govroyalsocietypublishing.org The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption model, suggesting a monolayer film formation, and is primarily characterized as chemisorption. nih.govroyalsocietypublishing.org

The following table summarizes the key findings related to the thin film formation of this compound as observed through various analytical techniques, including SEM.

| Parameter | Observation | Reference |

| Technique | Scanning Electron Microscopy (SEM) | nih.govroyalsocietypublishing.org |

| Substrate | N80 Steel | nih.govroyalsocietypublishing.org |

| Environment | Hydrochloric Acid (HCl) Solution | nih.govroyalsocietypublishing.org |

| Film Type | Inhibition Film | nih.govroyalsocietypublishing.org |

| Mechanism | Adsorption and formation of a protective layer | nih.govroyalsocietypublishing.org |

| Adsorption Model | Langmuir Adsorption Isotherm | nih.govroyalsocietypublishing.org |

| Nature of Adsorption | Chemisorption | nih.govroyalsocietypublishing.org |

| Effect of Film | Increased charge transfer resistance, reduced corrosion rate | nih.govroyalsocietypublishing.org |

| Synergistic Effects | Enhanced inhibition efficiency when mixed with Na2WO4 | nih.govroyalsocietypublishing.org |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 1-phenyl-3-(phenylamino)propan-1-one and related β-aminoketones often involves the Mannich reaction, which traditionally can require harsh conditions. researchgate.net Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic methods.

Key areas for development include:

Green Catalysis: Exploring novel catalysts that are environmentally benign and recyclable is a major thrust. This includes the use of nanocatalysts, such as silica-functionalized copper(0) nanoparticles and magnetic iron oxide-based catalysts, which offer high efficiency, easy separation, and reusability. rsc.org The development of metal-free synthesis, for instance, through visible-light photoredox catalysis, presents a mild and straightforward alternative. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and sonication can significantly reduce reaction times and improve yields. benthamdirect.commdpi.com Ultrasound-assisted synthesis, for example, has been shown to be a green and effective activation method for producing related compounds. benthamdirect.com

Flow Chemistry: Translating batch processes into continuous flow systems can enhance safety, scalability, and efficiency. nih.gov This approach allows for better control over reaction parameters and can minimize waste generation. nih.gov

Atom-Economic Reactions: Designing synthetic routes with high atom economy is crucial for sustainability. This includes cascade reactions and one-pot multicomponent reactions that minimize intermediate isolation steps, thereby reducing solvent usage and waste. researchgate.netresearchgate.net For example, a cascade method involving the reductive hydroamination of alkynes offers a rapid and efficient pathway under mild, metal-free conditions. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for β-Aminoketones

| Methodology | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Nanocatalysis | Fe₃O₄@PEG-SO₃H | Green (ethanol, room temp.), recyclable catalyst, high yields. | rsc.org |

| Photoredox Catalysis | Visible light | Metal-free, mild conditions, simple and straightforward. | researchgate.net |

| Flow Chemistry | Vinyl Grignard reagents | Increased efficiency, safety, and scalability; short residence times. | nih.gov |

| Ultrasound-Assisted | Catalyst-free, aqueous NH₄OH | Green process, high atom economy, short reaction times, no solvent/catalyst. | benthamdirect.com |

| Microwave-Assisted | Ceric ammonium (B1175870) nitrate (B79036) (CAN) in PEG 400 | Rapid synthesis, efficient for creating compound libraries. | mdpi.com |

Exploration of Catalytic Applications

While much research has focused on the synthesis of this compound and its derivatives, their potential applications in catalysis remain a burgeoning field. The inherent structure, containing both a carbonyl group and a secondary amine, makes it an attractive candidate for development as a ligand in coordination chemistry or as an organocatalyst.

Future research should explore:

Ligand Development: The nitrogen and oxygen atoms in the β-aminoketone scaffold can act as chelating agents for metal ions. researchgate.net Synthesizing chiral derivatives of this compound could lead to novel ligands for asymmetric catalysis, a cornerstone of modern organic synthesis.

Organocatalysis: The amine functionality could be leveraged for organocatalytic transformations. For example, derivatives could potentially catalyze reactions like aldol (B89426) or Michael additions, similar to how proline and its derivatives are used. nih.gov

Corrosion Inhibition: this compound (PPAPO) has already been identified as an effective corrosion inhibitor for steel in acidic environments. nih.govroyalsocietypublishing.org Future studies could focus on optimizing its structure to enhance this property or to develop inhibitors for different metals and conditions. Research into the synergistic effects when combined with other substances, like sodium tungstate (B81510) (Na₂WO₄), has shown promising results, achieving inhibition efficiencies up to 96.65%. nih.govroyalsocietypublishing.org

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry offers powerful tools to accelerate research by predicting reaction mechanisms, molecular properties, and biological activities. For this compound, advanced computational modeling can provide invaluable insights.

Prospective computational studies include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways for novel synthetic methods. researchgate.net This allows for a deeper understanding of the catalyst's role and helps in optimizing reaction conditions for better yields and selectivity. Kinetic studies of the Mannich reaction can be complemented by computational analysis to validate proposed mechanisms. tandfonline.com

Virtual Screening and Lead Optimization: For medicinal chemistry applications, molecular docking can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like enzymes. mdpi.com This has been successfully applied to design derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net Such in silico screening can prioritize compounds for synthesis, saving time and resources.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of various derivatives with their observed biological activity or physical properties (e.g., corrosion inhibition). This can guide the design of new compounds with enhanced performance.

Further Mechanistic Investigations into Molecular Target Interactions

Understanding how this compound and its derivatives interact with their molecular targets at a fundamental level is critical for developing new applications, particularly in pharmacology and materials science.

Future investigations should focus on:

Pharmacological Targets: For derivatives showing promise as, for example, COX-2 inhibitors, detailed mechanistic studies are needed. nih.gov Techniques such as X-ray crystallography of the ligand-enzyme complex, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide precise data on binding kinetics and thermodynamics. These studies would elucidate the specific amino acid residues involved in the interaction, as predicted by docking studies. nih.govresearchgate.net

Corrosion Inhibition Mechanism: While the corrosion inhibition by PPAPO is known to involve the formation of a protective film via chemisorption, the precise nature of this interaction with the steel surface requires further clarification. nih.govroyalsocietypublishing.org Advanced surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) could provide a more detailed picture of the adsorbed layer's structure and composition.

Prodrug Activation: The β-aminoketone scaffold has been explored for creating prodrugs that release an active amine drug under specific pH conditions. nih.gov Further mechanistic studies could investigate the kinetics and mechanism of this elimination reaction in various physiological environments to design highly targeted drug delivery systems. nih.gov

Design and Synthesis of Functional Derivatives for Specific Applications

The true potential of this compound lies in its role as a versatile template for creating a wide array of functional derivatives. researchgate.netrsc.org By systematically modifying the two phenyl rings and the aminoketone core, new molecules with tailored properties can be synthesized.

Promising areas for the design of new derivatives include:

Medicinal Chemistry: There is significant potential in designing derivatives as therapeutic agents. Research has already demonstrated the efficacy of related structures as selective COX-2 inhibitors for anti-inflammatory applications and as cytotoxic agents against breast cancer cells. nih.govnih.gov Further modifications could target other enzymes or receptors implicated in diseases like cancer, neurodegenerative disorders, or microbial infections. mdpi.com

Materials Science: By incorporating polymerizable groups or specific functional moieties, derivatives could be developed for applications in advanced materials. This could include creating new polymers, functional surfaces, or molecular sensors.

Bio-conjugation and Chemical Probes: Attaching fluorescent tags, biotin, or other reporter groups to the this compound scaffold could create chemical probes for studying biological processes or for use in diagnostic assays. The synthesis of functionalized γ-aminoketones for creating nucleoside mimics is one such example of creating complex, biologically relevant molecules. rsc.org

Table 2: Examples of Functional Derivatives and Their Applications

| Derivative Class | Application | Key Structural Modification | Reference |

|---|---|---|---|

| 1,3-diphenyl-3-(phenylamino)propan-1-ones | Selective COX-2 Inhibition | Substitution on phenyl rings (e.g., with SO₂Me). | nih.govresearchgate.net |

| 1,3-diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic Agents (Anti-cancer) | Addition of a tertiary amine basic side chain. | nih.gov |

| Functionalized γ-aminoketones | Nucleoside Mimics | Photoreductive β-aminoalkylation with amino acids. | rsc.org |

| Dipyrazole functionalized ketones | Potential Metal Complex Ligands | Replacement of aniline (B41778) with pyrazole (B372694) moieties. | mdpi.com |

Q & A

Q. What are the standard synthetic routes for 1-phenyl-3-(phenylamino)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Mannich-type reactions or catalytic methods. For example, a Mannich reaction using 1-hexyltriazolium methanesulfonate ionic liquid as a catalyst yields high-purity product under mild conditions . Alternatively, silica sulfuric acid has been employed as a heterogeneous catalyst for β-amino carbonyl derivatives, achieving 70% yield with optimized temperature (reflux) and solvent (dry toluene) . Key parameters for optimization include catalyst loading, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its purity?

FT-IR, NMR (¹H and ¹³C), and mass spectrometry are critical for structural elucidation. For instance, ¹H NMR peaks at δ 3.33–3.55 (COCH₂) and δ 4.96 (NCH) confirm the backbone, while IR bands at ~1667 cm⁻¹ validate the carbonyl group . HPLC analysis (retention time: 12.51–20.26 minutes) and LC-MS (e.g., m/z 302 [M+1]⁺) ensure purity and molecular weight confirmation .

Q. How can researchers ensure the stability of this compound during experimental storage?

Stability tests under varying temperatures and humidity levels are essential. Safety data sheets recommend storing the compound in airtight containers at 2–8°C, away from light and oxidizing agents, to prevent degradation . Thermogravimetric analysis (TGA) can further assess decomposition thresholds.

Advanced Research Questions

Q. What computational approaches are used to predict the biological activity and reactivity of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, Fukui functions, and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites . Molecular docking studies (e.g., against influenza neuraminidase) evaluate binding affinities, with docking scores < -8 kcal/mol indicating strong interactions .

Q. How do structural modifications (e.g., halogenation or trifluoromethyl substitution) alter the compound’s electrochemical properties?

Introducing electron-withdrawing groups (e.g., -CF₃) enhances adsorption on metal surfaces, as shown in corrosion inhibition studies. Electrochemical impedance spectroscopy (EIS) reveals a 90% inhibition efficiency for Na₂WO₄ synergists, attributed to hybrid orbital interactions (dsp³) between the compound and steel surfaces . Substituents like -Cl or -OCH₃ also modulate redox potentials, as quantified by cyclic voltammetry .

Q. What experimental and computational strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in antimicrobial efficacy (e.g., MIC values) can arise from assay conditions (pH, bacterial strains). Systematic SAR studies comparing derivatives (e.g., 4-methoxy vs. 4-chloro substituents) under standardized protocols are critical . MD simulations (200 ns trajectories) further validate stability of protein-ligand complexes observed in vitro .

Q. How can reaction mechanisms for novel derivatives (e.g., 3-(naphthalen-1-yl) analogs) be elucidated?

Isotopic labeling (e.g., ¹⁸O tracing) and kinetic studies identify rate-determining steps. For phosphonium ylide reactions, in situ NMR monitors intermediates like betaine adducts. DFT-based transition state analysis (IRC plots) corroborates experimental activation energies .

Methodological Guidance

Q. Designing derivatives for enhanced bioactivity: What functional groups show promise?

- Fluorine substitution : 3-(4-Fluorophenyl) analogs exhibit improved antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) due to increased lipophilicity .

- Hydroxyl groups : 2-hydroxy derivatives demonstrate radical scavenging (IC₅₀: 12 µM in DPPH assays) via H-bonding interactions .

- Bulkier substituents : Naphthalen-1-yl groups enhance steric hindrance, improving selectivity in enzyme inhibition .

Best practices for validating corrosion inhibition data:

- Use Tafel extrapolation (ΔEcorr > 85 mV indicates anodic/cathodic inhibition).

- AFM/SEM imaging quantifies surface roughness reduction (e.g., from 120 nm to 30 nm post-treatment) .

- Langmuir adsorption isotherms confirm monolayer formation (R² > 0.99) .

Integrating experimental and computational data in drug discovery workflows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products